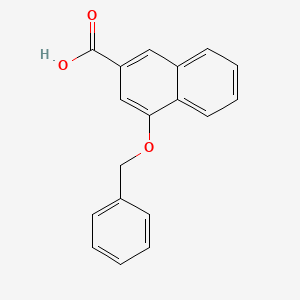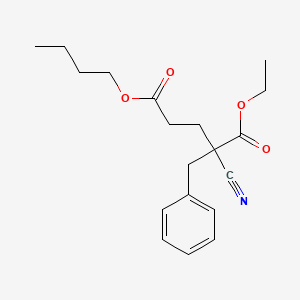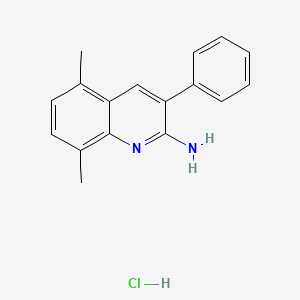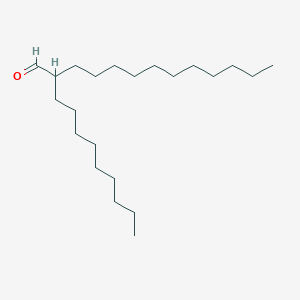
(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one is a chiral compound with significant importance in organic chemistry. It is a stereoisomer, specifically a diastereomer, which means it has two chiral centers and is not superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the enantioselective synthesis from Garner’s aldehyde, which involves a series of steps including the Horner–Wadsworth–Emmons reaction and the 1,4-addition of lithium dialkylcuprates . The reaction conditions are optimized to achieve high yields and diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions to ensure the desired product is obtained. For example, oxidation reactions are often performed in acidic or basic media, while reduction reactions are typically carried out in anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various biological molecules through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry, used in the study of excitatory amino acid transporters.
(2S,3R)-2-Bromo-3-ethylcyclohexan-1-one: A similar compound with a bromine atom instead of chlorine, used in different substitution reactions.
Uniqueness
What sets (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one apart from similar compounds is its specific reactivity and the unique products it forms in various chemical reactions. Its chiral centers also make it valuable in asymmetric synthesis, providing a way to produce enantiomerically pure compounds.
Propriétés
Numéro CAS |
921770-61-8 |
|---|---|
Formule moléculaire |
C8H13ClO |
Poids moléculaire |
160.64 g/mol |
Nom IUPAC |
(2S,3R)-2-chloro-3-ethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13ClO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8+/m1/s1 |
Clé InChI |
XUSVOHQLCMTGQO-SVRRBLITSA-N |
SMILES isomérique |
CC[C@@H]1CCCC(=O)[C@H]1Cl |
SMILES canonique |
CCC1CCCC(=O)C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


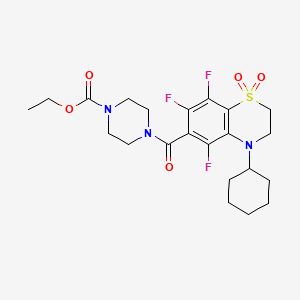

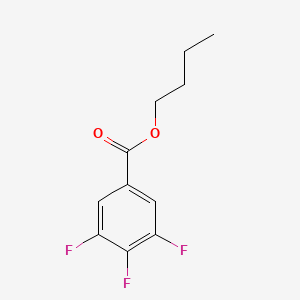

![2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL](/img/structure/B12626904.png)
![4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate](/img/structure/B12626905.png)

![3-(4-butoxy-3-ethoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12626910.png)
